1-(pyridin-4-yl)-3-{1-[(quinolin-8-yl)methyl]-1H-pyrazol-3-yl}urea
Description
1-(Pyridin-4-yl)-3-{1-[(quinolin-8-yl)methyl]-1H-pyrazol-3-yl}urea is a heterocyclic urea derivative with a molecular formula of C₁₉H₁₆N₆O and a molecular weight of 344.38 g/mol (CAS: 1311777-18-0) . The compound features a pyridin-4-yl group linked via a urea moiety to a pyrazole ring substituted with a quinolin-8-ylmethyl group.
The synthesis of such compounds typically involves Curtius reaction pathways, where 4-hydroxymethylpyrazole-3-carbonyl azides react with primary amines to form ureas. Intramolecular cyclization may occur in the absence of amines, yielding pyrazolo[3,4-d][1,3]oxazin-6(4H)-ones, which can further react to form ureas . The quinoline moiety in this compound may enhance pharmacokinetic properties, such as membrane permeability or target binding affinity, compared to simpler pyrazole derivatives.
Properties
IUPAC Name |
1-pyridin-4-yl-3-[1-(quinolin-8-ylmethyl)pyrazol-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c26-19(22-16-6-10-20-11-7-16)23-17-8-12-25(24-17)13-15-4-1-3-14-5-2-9-21-18(14)15/h1-12H,13H2,(H2,20,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCKUDHAPVUCBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CN3C=CC(=N3)NC(=O)NC4=CC=NC=C4)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(pyridin-4-yl)-3-{1-[(quinolin-8-yl)methyl]-1H-pyrazol-3-yl}urea with structurally or functionally analogous compounds, emphasizing key differences in structure, activity, and applications.
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The quinolin-8-ylmethyl group in the target compound may enhance binding to hydrophobic kinase pockets, similar to quinoline-containing kinase inhibitors like bosutinib. However, this substitution could reduce aqueous solubility compared to 4-hydroxymethylpyrazole derivatives . Urea Linkage: The urea moiety in the target compound is critical for hydrogen bonding with kinase ATP-binding sites, a feature shared with FDA-approved kinase inhibitors (e.g., sorafenib).
Synthetic Accessibility :
- The target compound’s synthesis likely requires multistep procedures, including azide formation and Curtius rearrangement, as described for related 3-ureidopyrazoles . This contrasts with simpler ester or carboxy-substituted analogs, which are more straightforward to functionalize.
Notes
Methodological Considerations :
- The Curtius reaction used for synthesizing related compounds requires careful control of amine stoichiometry to avoid intramolecular cyclization side products .
- Computational modeling (e.g., molecular docking) is recommended to predict the target compound’s kinase selectivity, given the lack of empirical data.
Research Gaps: No peer-reviewed studies directly evaluate the biological activity of this compound.
Practical Implications :
- The discontinuation of this compound by suppliers suggests challenges in scalability or stability, highlighting the need for improved synthetic routes or stabilization strategies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
